molecular formula C15H11ClO3 B1292258 3-Acetoxy-3'-chlorobenzophenone CAS No. 890099-53-3

3-Acetoxy-3'-chlorobenzophenone

Cat. No.: B1292258
CAS No.: 890099-53-3
M. Wt: 274.7 g/mol
InChI Key: KUDLAQHSKFAMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-3’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzophenone, where the acetoxy group is attached to the third position of the phenyl ring, and a chlorine atom is attached to the third position of the benzoyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-3’-chlorobenzophenone typically involves the acetylation of 3-hydroxy-3’-chlorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-3’-chlorobenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solvents like dichloromethane and catalysts such as zinc chloride can further optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-3’-chlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-chloro-3’-benzoylbenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group can yield 3-acetoxy-3’-chlorobenzhydrol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

3-Acetoxy-3’-chlorobenzophenone has several applications in scientific research:

Comparison with Similar Compounds

    3-Hydroxy-3’-chlorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    3-Acetoxybenzophenone: Does not have the chlorine atom, which can affect its binding properties and reactivity.

    3-Chlorobenzophenone: Lacks the acetoxy group, making it less versatile in synthetic applications.

Uniqueness: 3-Acetoxy-3’-chlorobenzophenone is unique due to the presence of both the acetoxy and chlorine groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

[3-(3-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDLAQHSKFAMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641630
Record name 3-(3-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-53-3
Record name 3-(3-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.